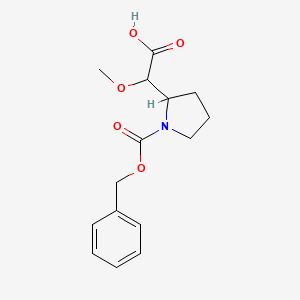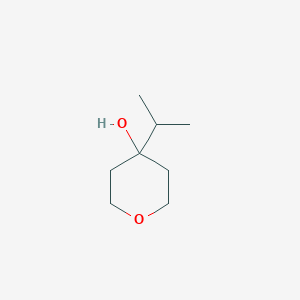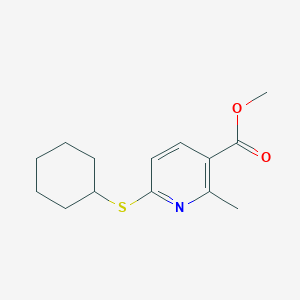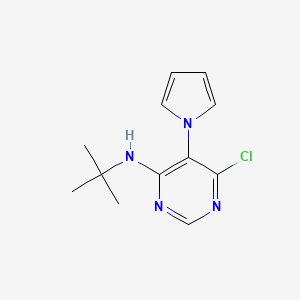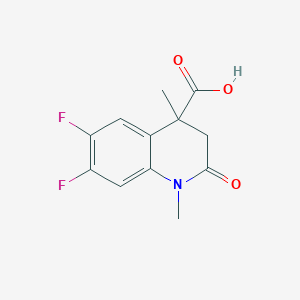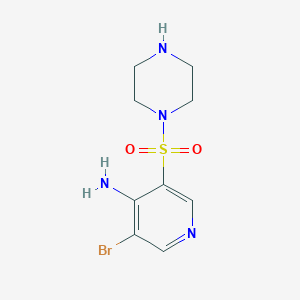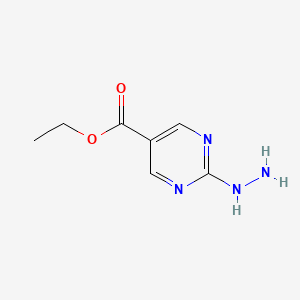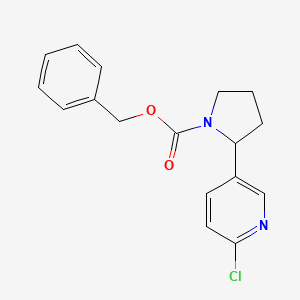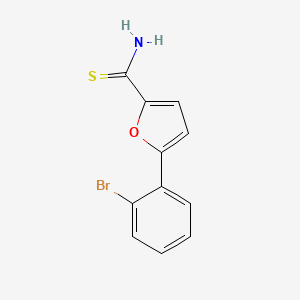
4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2,3-dimethoxyphenyl group and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methylsulfonyl chloride under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,3-Dimethoxyphenyl)-1H-pyrazole
- 4-(2,3-Dimethoxyphenyl)-3-(methylthio)-1H-pyrazole
- 4-(2,3-Dimethoxyphenyl)-3-(methylamino)-1H-pyrazole
Uniqueness
4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H14N2O4S |
|---|---|
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
4-(2,3-dimethoxyphenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O4S/c1-17-10-6-4-5-8(11(10)18-2)9-7-13-14-12(9)19(3,15)16/h4-7H,1-3H3,(H,13,14) |
Clé InChI |
AHLSLTLXKURVND-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C2=C(NN=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


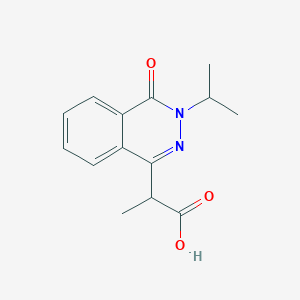
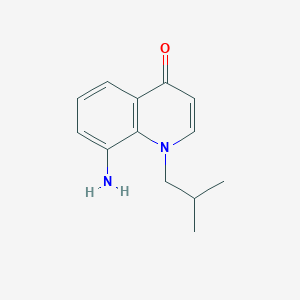

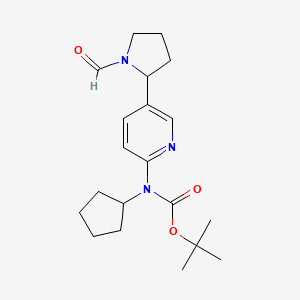
![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)
